molecular formula C9H15NO2 B6265348 4-(3,4-dihydro-2H-pyran-5-yl)morpholine CAS No. 82272-05-7

4-(3,4-dihydro-2H-pyran-5-yl)morpholine

Cat. No. B6265348
CAS RN: 82272-05-7
M. Wt: 169.2
InChI Key:
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Description

4-(3,4-dihydro-2H-pyran-5-yl)morpholine, also known as 4-morpholino-3,4-dihydro-2H-pyran, is a heterocyclic compound that has been used in a variety of scientific research applications. The compound has a wide range of applications, including as a reagent in organic synthesis, a catalyst in biochemical and physiological processes, and as a drug target in drug discovery.

Scientific Research Applications

4-(3,4-dihydro-2H-pyran-5-yl)morpholine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in biochemical and physiological processes, and as a drug target in drug discovery. The compound has also been used in the synthesis of other heterocyclic compounds, such as imidazoles and oxazoles. Additionally, 4-(3,4-dihydro-2H-pyran-5-yl)morpholine has been used as a ligand in transition metal-catalyzed reactions, and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine is not fully understood. However, it is believed that the compound acts as an electron donor, due to its ability to form hydrogen bonds with other molecules. Additionally, 4-(3,4-dihydro-2H-pyran-5-yl)morpholine has been shown to act as a catalyst in biochemical and physiological processes, by increasing the rate of reaction of various substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine are not fully understood. However, the compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, the compound has been shown to have an effect on the regulation of gene expression, and to be involved in the regulation of cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. Additionally, 4-(3,4-dihydro-2H-pyran-5-yl)morpholine is soluble in a variety of solvents, making it easy to work with in laboratory experiments. However, the compound is toxic and should be handled with caution. Additionally, the compound has a low solubility in water, making it difficult to work with in aqueous solutions.

Future Directions

The use of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine in scientific research has the potential to provide valuable insights into a variety of biochemical and physiological processes. The compound could be used to further investigate the role of acetylcholinesterase in the breakdown of acetylcholine, as well as the regulation of gene expression and cell proliferation. Additionally, 4-(3,4-dihydro-2H-pyran-5-yl)morpholine could be used in the development of new drugs, as well as in the synthesis of heterocyclic compounds. Furthermore, the compound could be used to study the mechanism of action of other heterocyclic compounds, as well as to develop new catalysts for organic synthesis.

Synthesis Methods

4-(3,4-dihydro-2H-pyran-5-yl)morpholine can be synthesized by a variety of methods, including the reaction of morpholine and 3,4-dihydropyran in the presence of a base catalyst. This reaction results in the formation of the desired product in good yields. Other methods of synthesis include the reaction of morpholine and 3,4-dihydro-2H-pyran-5-yl chloride, or the reaction of morpholine and 3,4-dihydro-2H-pyran-5-yl bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-dihydro-2H-pyran-5-yl)morpholine involves the reaction of 3,4-dihydro-2H-pyran-5-carbaldehyde with morpholine in the presence of a catalyst.", "Starting Materials": [ "3,4-dihydro-2H-pyran-5-carbaldehyde", "Morpholine", "Catalyst" ], "Reaction": [ "Step 1: Add 3,4-dihydro-2H-pyran-5-carbaldehyde and morpholine to a reaction flask.", "Step 2: Add the catalyst to the reaction flask.", "Step 3: Heat the reaction mixture to a temperature of 80-100°C and stir for 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product.", "Step 5: Wash the solid product with cold water and dry it under vacuum.", "Step 6: Recrystallize the product from a suitable solvent to obtain pure 4-(3,4-dihydro-2H-pyran-5-yl)morpholine." ] }

CAS RN

82272-05-7

Product Name

4-(3,4-dihydro-2H-pyran-5-yl)morpholine

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

93

Origin of Product

United States

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